molecular formula C16H13F3N2O3S2 B2574068 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1421445-59-1

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2574068
CAS No.: 1421445-59-1
M. Wt: 402.41
InChI Key: WKFMNBRCFVYQQR-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F3N2O3S2 and its molecular weight is 402.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

N-(furan-3-ylmethylene)benzenesulfonamides, closely related to your compound of interest, have been synthesized through a gold(I)-catalyzed cascade reaction. This reaction pathway enriches gold carbenoid chemistry and offers insights into group migration processes (Wang et al., 2014).

Crystal Structure Analysis

Isomorphous benzenesulfonamide crystal structures, involving compounds similar to your query, have been analyzed. The research focuses on the intermolecular interactions, like C-H...O and C-H...pi, which are crucial in determining the crystal packing of these compounds (Bats et al., 2001).

Potential Anticancer Activity

Benzenesulfonamide derivatives, akin to your compound, have been synthesized and evaluated for their anticancer properties. Some of these compounds showed promising activity against various human tumor cell lines, indicating their potential as anticancer agents (Sławiński et al., 2012).

Biochemical Evaluation as Enzyme Inhibitors

N-(4-phenylthiazol-2-yl)benzenesulfonamides, related to your query, have been studied as inhibitors of kynurenine 3-hydroxylase. These compounds showed high-affinity inhibition in vitro, suggesting their potential application in investigating the role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Pharmaceutical Applications

Celecoxib derivatives, incorporating a benzenesulfonamide structure similar to your compound, have been synthesized. These derivatives show diverse biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, highlighting the versatility of benzenesulfonamide-based compounds in pharmaceutical applications (Küçükgüzel et al., 2013).

Energetic Material Synthesis

Compounds based on furazan, a structural component similar to your query, have been synthesized for applications as insensitive energetic materials. These compounds exhibit high detonation performance and moderate thermal stability, demonstrating their potential use in energetic material applications (Yu et al., 2017).

UV Protection and Antimicrobial Applications

Thiazole azodyes containing sulfonamide moieties, structurally related to your query, have been designed for UV protection and antimicrobial applications on cotton fabrics. This research highlights the potential of these compounds in textile industry applications (Mohamed et al., 2020).

pH-Responsive Relaxivity in MRI Imaging

Sulfonamide groups have been incorporated into ligands for pH-dependent relaxivity response in Mn2+ complexes. This research demonstrates the potential application of these compounds in enhancing the effectiveness of MRI imaging (Uzal-Varela et al., 2020).

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3S2/c1-10-13(25-15(21-10)12-6-4-8-24-12)9-20-26(22,23)14-7-3-2-5-11(14)16(17,18)19/h2-8,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFMNBRCFVYQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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